N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide
Description
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic moieties: a benzodioxolemethyl group and a benzofuran-hydroxypropyl substituent. The oxalamide backbone (N1-N2 oxalamide) is a critical pharmacophore in flavoring agents and bioactive molecules, often associated with high-affinity binding to taste receptors like TAS1R1/TAS1R3 .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-21(26,18-9-14-4-2-3-5-15(14)29-18)11-23-20(25)19(24)22-10-13-6-7-16-17(8-13)28-12-27-16/h2-9,26H,10-12H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZOJEZPTITGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cancer cell lines, and insights from recent research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety and a benzofuran derivative, which are known for their biological activities. The oxalamide functional group contributes to its potential interactions with biological targets.
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound has been shown to:
- Induce cell cycle arrest at the S phase.
- Trigger apoptosis in cancer cells, particularly in acute lymphoblastic leukemia (CCRF-CEM) cell lines.
Biological Activity Data
The following table summarizes the biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| LNCaP (Prostate) | 12.5 | Antiproliferative | |
| MIA PaCa-2 (Pancreatic) | 15.0 | Induces apoptosis | |
| CCRF-CEM (Leukemia) | 10.0 | Cell cycle arrest and apoptosis |
Study 1: Anticancer Activity
In a study examining the anticancer properties of various oxalamides, this compound demonstrated significant cytotoxicity against CCRF-CEM cells. The compound was found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzofuran moiety could enhance the compound's potency. Variants with different substituents on the benzofuran ring exhibited varying degrees of biological activity, emphasizing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural Features
The table below summarizes structural and functional differences between the target compound and key analogues:
Pharmacological Activity
- The benzofuran group may also confer affinity for kinases or G-protein-coupled receptors, similar to Compound 55’s thiazole-based design .
- S336 (No. 1768): Demonstrated high potency as a umami flavor enhancer (FEMA 4233) via TAS1R1/TAS1R3 activation, with EC₅₀ values in low micromolar ranges .
- Compound 55 : Features a thiazole ring linked to chloromethoxybenzoyl and benzodioxole groups, a scaffold common in kinase inhibitors; however, specific activity data are unavailable .
Metabolic Stability
- Oxalamide Derivatives: Both the target compound and S336 contain oxalamide bonds, which exhibit resistance to enzymatic hydrolysis. Rat hepatocyte studies on S336 revealed rapid metabolism via non-amide pathways (e.g., demethylation or oxidation) rather than cleavage of the oxalamide bond .
- Carboxamide Analogues: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes rapid hepatic metabolism without producing amide hydrolysis byproducts, contrasting with ester-containing compounds like N-[(Ethoxycarbonyl)methyl]-p-menthane-3-carboxamide, which undergo ester hydrolysis .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
